![molecular formula C19H17N3O6S2 B2492841 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide CAS No. 1021124-71-9](/img/structure/B2492841.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds like N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide typically involves multiple steps, including the formation of the dihydrobenzo[b][1,4]dioxin core, introduction of the thiazole ring, and attachment of the methoxyphenylsulfonamido group. Research has detailed the synthesis of related heterocyclic compounds, emphasizing the importance of choosing appropriate reagents and conditions to achieve the desired molecular architecture while minimizing side reactions and maximizing yield (Gomathi Vellaiswamy & S. Ramaswamy, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the arrangement of atoms within the molecule, crucial for understanding its chemical behavior and interactions. Studies on related molecules have shown how structural variations can influence the overall properties and reactivity of the compounds (Xiaodong Chen et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide would be influenced by its functional groups. For instance, the presence of the sulfonamido group could make it a candidate for further functionalization through nucleophilic substitution reactions. The dihydrobenzo[b][1,4]dioxin and thiazole components may also impart the molecule with specific electronic and steric properties that affect its reactivity (B. K. Sagar et al., 2018).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and stability are determined by the molecular structure. For example, the solubility in various solvents could be influenced by the methoxyphenylsulfonamido group, which could engage in hydrogen bonding with polar solvents. The compound's stability under different conditions is also an essential factor for its handling and storage (K. Ohkata et al., 1985).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photochemical behavior, can be inferred from the functional groups present in the molecule. The study of related compounds provides insights into how these properties can be tuned for specific applications or to increase the molecule's overall utility (R. Malhotra et al., 2015).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide and its derivatives have been explored for their antimicrobial properties. Studies have shown that some of these compounds exhibit significant antibacterial and antifungal activities against a variety of strains (Raval, Naik, & Desai, 2012); (Abbasi et al., 2016); (Babu, Pitchumani, & Ramesh, 2013); (Kumar et al., 2013).
Enzyme Inhibitory Potential
These compounds have been investigated for their potential as enzyme inhibitors. Some of the synthesized derivatives demonstrated substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, indicating their potential therapeutic applications (Abbasi et al., 2019); (Irshad, 2018).
Potential in Organic Light-Emitting Devices
Research indicates that compounds containing the N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) structure may be useful in the development of non-doped blue organic light-emitting devices. This application stems from their unique electronic properties and ability to emit blue light (Jayabharathi et al., 2018).
Anti-inflammatory and Analgesic Agents
Derivatives of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have shown promising results in inhibiting cyclooxygenase enzymes and demonstrating analgesic activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor and Antioxidant Activities
Some novel compounds with the N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) structure have been synthesized and tested for their antitumor and antioxidant activities. These compounds were found to be effective in in vitro screenings, suggesting potential for further development as therapeutic agents (Khalifa et al., 2015).
Inhibition of Cell Adhesion Molecules
Compounds including the N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) structure have been identified as inhibitors of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. This property suggests their potential use in addressing inflammatory conditions and diseases related to cell adhesion processes (Boschelli et al., 1995).
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-26-13-3-5-14(6-4-13)30(24,25)22-19-21-15(11-29-19)18(23)20-12-2-7-16-17(10-12)28-9-8-27-16/h2-7,10-11H,8-9H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJXSFKWLCAGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

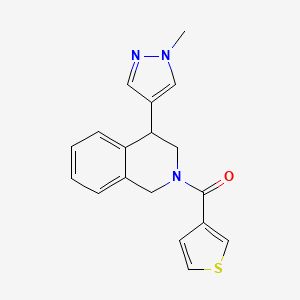





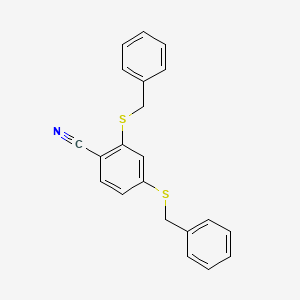
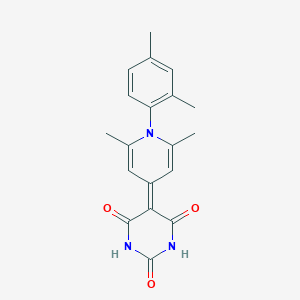

![8-[4-(Dimethylamino)phenyl]-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2492775.png)
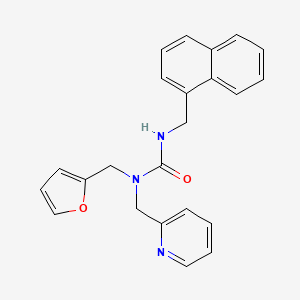

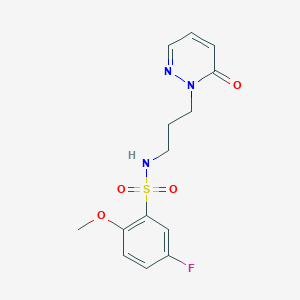
![3-(3-methylbutyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2492781.png)